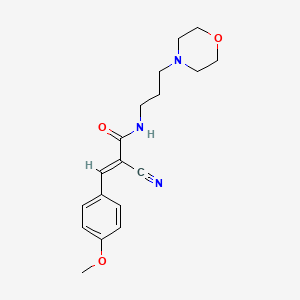

![molecular formula C10H15N B2731992 [(1S)-1-(2-Methylphenyl)ethyl]methylamine CAS No. 20218-51-3](/img/structure/B2731992.png)

[(1S)-1-(2-Methylphenyl)ethyl]methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[(1S)-1-(2-Methylphenyl)ethyl]methylamine” is a chemical compound with the molecular formula C10H15N . It is also known by other synonyms such as methyl[(1S)-1-(2-methylphenyl)ethyl]amine and Benzenemethanamine, N,α,2-trimethyl-, (S)- .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 149.23 and its molecular formula is C10H15N . The specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación

S-Adenosylmethionine (SAM) Chemistry

S-Adenosylmethionine (SAM) is a key biological compound involved in methyl group transfer reactions. While not directly “[(1S)-1-(2-Methylphenyl)ethyl]methylamine”, SAM's relevance lies in its role as a universal methyl group donor, implicating the importance of methylamine derivatives in biochemical processes. SAM participates in the synthesis of crucial biological molecules, highlighting the electrophilic nature of carbon centers adjacent to a positively charged sulfur atom, which is a principle that could extend to the reactivity of methylamine derivatives (Fontecave, Atta, & Mulliez, 2004).

Corrosion Inhibition

Research on ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives, closely related to “this compound”, demonstrates their efficacy as corrosion inhibitors for mild steel. This application is significant in industrial settings, where corrosion resistance is critical. These compounds’ inhibition efficiency highlights the potential of methylamine derivatives in material science applications (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Organic Light-Emitting Diodes (OLEDs)

In the domain of electronics, naphthylamine-based compounds, which share structural similarities with “this compound”, have been found to exhibit electron transporting abilities. This discovery is pivotal for the development of organic light-emitting diodes (OLEDs), as it suggests that methylamine derivatives could serve as efficient electron transport materials, enhancing the performance and efficiency of OLEDs (Tse, Kwok, & So, 2006).

Enantioselective Synthesis

The enantioselective synthesis of primary 1-(aryl)alkylamines, including structures related to “this compound”, is crucial for the development of pharmaceuticals. This research area focuses on generating enantiomerically pure compounds, which is essential for the creation of drugs with specific biological activities. Techniques involving organolithium reagents highlight the versatility and importance of methylamine derivatives in synthesizing enantiopure compounds for medical applications (Atobe, Yamazaki, & Kibayashi, 2004).

Propiedades

IUPAC Name |

(1S)-N-methyl-1-(2-methylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVYRJXZAWZERP-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](C)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

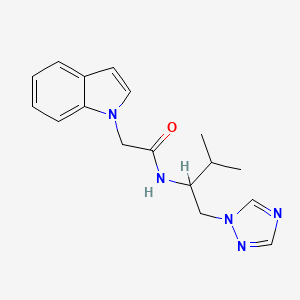

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2731909.png)

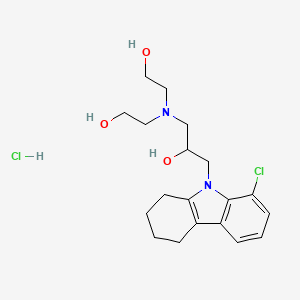

![2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2731910.png)

![Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2731914.png)

![N-[[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2731915.png)

![methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2731919.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2731923.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2731925.png)

![tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B2731926.png)

![6-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2731927.png)

![Benzo[d][1,3]dioxol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2731931.png)

![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2731932.png)